4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol
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Overview
Description
4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol is a complex organic compound with a unique structure that includes a chlorinated phenol group, a nitrophenyl group, and a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol typically involves multi-step organic reactions. One common approach is the nitration of a chlorinated phenol, followed by coupling with a phenylpyridine derivative. The reaction conditions often include the use of strong acids or bases, solvents like dioxane, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reactions and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenols and nitrophenyl derivatives, such as 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol .
Uniqueness
What sets 4-Chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H15ClN2O3 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
4-chloro-2-[4-(2-nitrophenyl)-6-phenylpyridin-2-yl]phenol |
InChI |
InChI=1S/C23H15ClN2O3/c24-17-10-11-23(27)19(14-17)21-13-16(18-8-4-5-9-22(18)26(28)29)12-20(25-21)15-6-2-1-3-7-15/h1-14,27H |
InChI Key |
VJYMEPBTLLNARR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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